![molecular formula C24H26N2O4 B012220 9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione CAS No. 105440-26-4](/img/structure/B12220.png)
9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide is a complex organic compound that belongs to the class of benzoquinolizines This compound is characterized by its unique spiro structure, which involves a quinolizine core fused with a succinimide moiety The presence of methoxy groups and a phenyl ring further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenethylamine. This step often requires the use of strong acids or bases as catalysts and may involve heating under reflux conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Spirocyclization: The spiro linkage is formed by reacting the quinolizine intermediate with a succinimide derivative under specific conditions, such as the use of a Lewis acid catalyst like aluminum chloride.
Phenyl Substitution: The phenyl ring is introduced through a substitution reaction, often involving a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the phenyl ring, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.
Substitution: Sodium hydride, lithium aluminum hydride, tetrahydrofuran, and reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, neurotransmitter release, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: A vesicular monoamine transporter 2 inhibitor with a similar quinolizine core.
Emetine: A compound with a quinolizine structure used as an anti-protozoal agent.
Quinacrine: An antimalarial drug with a related quinoline structure.
Uniqueness
1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3’-(1’-phenyl)succinimide is unique due to its spiro linkage and the presence of both methoxy groups and a phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
105440-26-4 |
|---|---|
Molecular Formula |
C24H26N2O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C24H26N2O4/c1-29-20-12-16-8-10-25-11-9-24(14-19(25)18(16)13-21(20)30-2)15-22(27)26(23(24)28)17-6-4-3-5-7-17/h3-7,12-13,19H,8-11,14-15H2,1-2H3 |
InChI Key |
SLYNDLWSLFXNEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C2C3CC4(CCN3CCC2=C1)CC(=O)N(C4=O)C5=CC=CC=C5)OC |
Synonyms |
1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo(a)quinolizine-2-spiro-3'-(1'-phenyl)succinimide P-BQS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


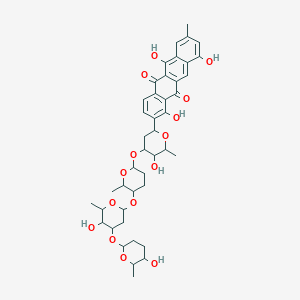
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
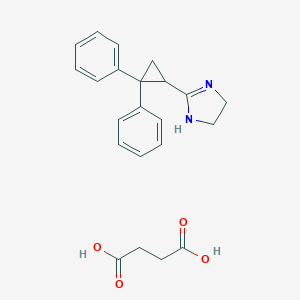
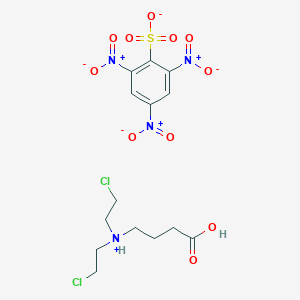
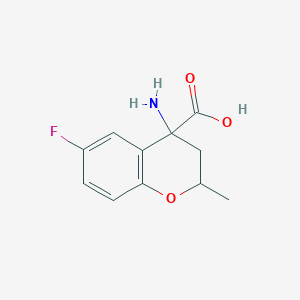
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)
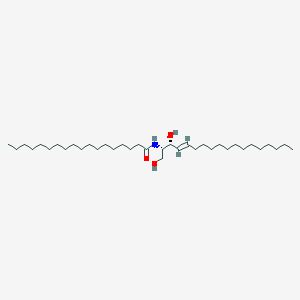
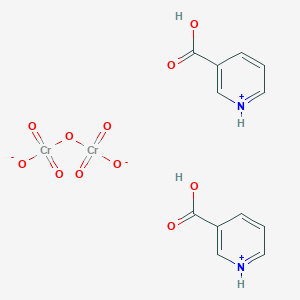
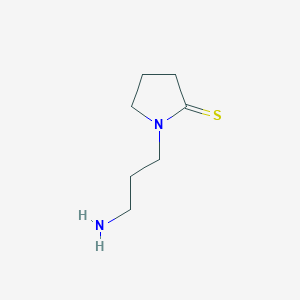
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
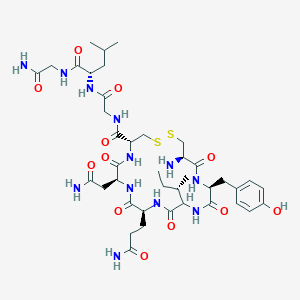
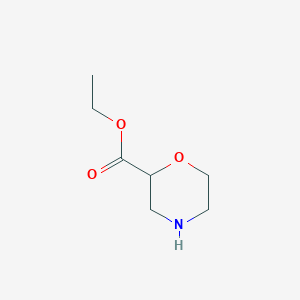
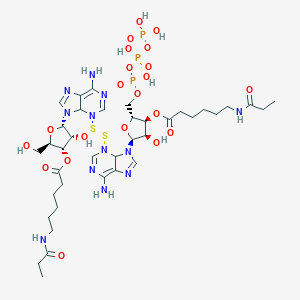
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
